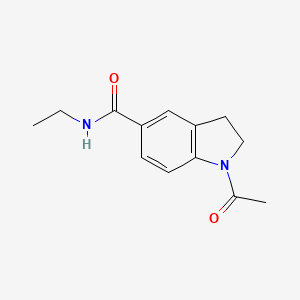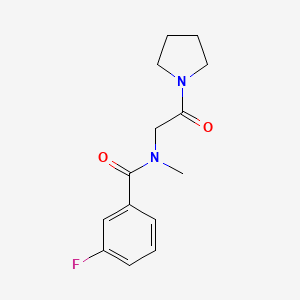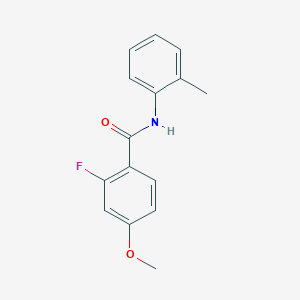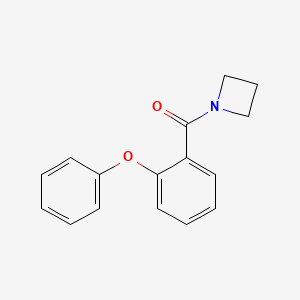
N-(2-chlorophenyl)-2-quinolin-8-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-2-quinolin-8-ylacetamide, also known as CQ or AQ-13, is a synthetic compound that belongs to the class of 8-aminoquinolines. This compound has been of interest to researchers due to its potential as an antimalarial drug. However, recent studies have shown that CQ has a broader range of applications beyond its antimalarial properties.
Applications De Recherche Scientifique
N-(2-chlorophenyl)-2-quinolin-8-ylacetamide has been extensively studied for its antimalarial properties, and it has been used as a first-line treatment for malaria for many years. However, recent research has shown that N-(2-chlorophenyl)-2-quinolin-8-ylacetamide has a broader range of applications beyond its antimalarial properties. N-(2-chlorophenyl)-2-quinolin-8-ylacetamide has been shown to have anticancer properties, and it has been used in the treatment of various types of cancer, including breast cancer, ovarian cancer, and lung cancer. N-(2-chlorophenyl)-2-quinolin-8-ylacetamide has also been shown to have anti-inflammatory properties, and it has been used in the treatment of inflammatory diseases such as rheumatoid arthritis and lupus.
Mécanisme D'action
The mechanism of action of N-(2-chlorophenyl)-2-quinolin-8-ylacetamide is not fully understood, but it is believed to involve the inhibition of heme polymerization in Plasmodium falciparum, the parasite that causes malaria. N-(2-chlorophenyl)-2-quinolin-8-ylacetamide binds to heme, preventing its conversion into hemozoin, which is toxic to the parasite. This leads to the accumulation of toxic heme in the parasite, which eventually leads to its death. In addition to its antimalarial properties, N-(2-chlorophenyl)-2-quinolin-8-ylacetamide has been shown to inhibit autophagy, a process that is involved in the degradation of damaged organelles and proteins. This inhibition of autophagy has been linked to the anticancer properties of N-(2-chlorophenyl)-2-quinolin-8-ylacetamide.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-quinolin-8-ylacetamide has been shown to have a range of biochemical and physiological effects. In addition to its antimalarial and anticancer properties, N-(2-chlorophenyl)-2-quinolin-8-ylacetamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This inhibition of cytokine production has been linked to the anti-inflammatory properties of N-(2-chlorophenyl)-2-quinolin-8-ylacetamide. N-(2-chlorophenyl)-2-quinolin-8-ylacetamide has also been shown to inhibit the activation of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. This inhibition of the PI3K/Akt/mTOR pathway has been linked to the anticancer properties of N-(2-chlorophenyl)-2-quinolin-8-ylacetamide.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-chlorophenyl)-2-quinolin-8-ylacetamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. N-(2-chlorophenyl)-2-quinolin-8-ylacetamide is also relatively inexpensive compared to other drugs used in lab experiments. However, N-(2-chlorophenyl)-2-quinolin-8-ylacetamide does have some limitations. It has been shown to have low solubility in water, which can make it difficult to administer in lab experiments. N-(2-chlorophenyl)-2-quinolin-8-ylacetamide also has a relatively short half-life, which means that it may need to be administered multiple times in a single experiment.
Orientations Futures
There are several future directions for research on N-(2-chlorophenyl)-2-quinolin-8-ylacetamide. One area of research is the development of new derivatives of N-(2-chlorophenyl)-2-quinolin-8-ylacetamide that have improved solubility and pharmacokinetic properties. Another area of research is the use of N-(2-chlorophenyl)-2-quinolin-8-ylacetamide in combination with other drugs for the treatment of cancer and inflammatory diseases. N-(2-chlorophenyl)-2-quinolin-8-ylacetamide has also been shown to have potential as a treatment for viral infections, and further research in this area is needed. Additionally, the mechanism of action of N-(2-chlorophenyl)-2-quinolin-8-ylacetamide is not fully understood, and further research is needed to elucidate its molecular targets and pathways.
Méthodes De Synthèse
The synthesis of N-(2-chlorophenyl)-2-quinolin-8-ylacetamide is a multi-step process that involves the reaction of 2-chloroaniline with 8-hydroxyquinoline. The resulting intermediate is then reacted with acetic anhydride to form the final product, N-(2-chlorophenyl)-2-quinolin-8-ylacetamide. The yield of this reaction is around 60%, and the purity of the final product can be improved through recrystallization.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-2-quinolin-8-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O/c18-14-8-1-2-9-15(14)20-16(21)11-13-6-3-5-12-7-4-10-19-17(12)13/h1-10H,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWDUAJRPRAVKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC2=CC=CC3=C2N=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-quinolin-8-ylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(2-fluorophenyl)-1,3-oxazol-2-yl]-N-methylbenzamide](/img/structure/B7473098.png)
![[5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7473100.png)




![N-[(2R)-1-[[(2R)-2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide](/img/structure/B7473131.png)

![2-(3-cyano-1,2,4-triazol-1-yl)-N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B7473144.png)

![N-[(2R)-1-[[(2S)-2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide](/img/structure/B7473169.png)

![N-[3-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide](/img/structure/B7473183.png)
